molecular formula C12H8ClKN2S B3124398 Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate CAS No. 318248-59-8

Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate

Cat. No.: B3124398
CAS No.: 318248-59-8
M. Wt: 286.82 g/mol
InChI Key: RLVDQULQQOYYIG-ZIKNSQGESA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate is a heterocyclic compound featuring a pyrimidine core substituted with a 4-chlorostyryl group at the 4-position and a thiolate anion stabilized by a potassium counterion at the 2-position.

Properties

IUPAC Name

potassium;4-[(E)-2-(4-chlorophenyl)ethenyl]pyrimidine-2-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2S.K/c13-10-4-1-9(2-5-10)3-6-11-7-8-14-12(16)15-11;/h1-8H,(H,14,15,16);/q;+1/p-1/b6-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVDQULQQOYYIG-ZIKNSQGESA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC(=NC=C2)[S-])Cl.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NC(=NC=C2)[S-])Cl.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClKN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate typically involves the reaction of 4-chlorostyryl bromide with 2-mercaptopyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions. The product is then isolated and purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate can undergo various chemical reactions, including:

    Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The 4-chlorostyryl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The chlorine atom in the 4-chlorostyryl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate involves its interaction with specific molecular targets. The thiolate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The 4-chlorostyryl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties Reference
Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate Not explicitly provided* 4-chlorostyryl, 2-thiolate (K⁺) High polarity due to ionic thiolate
Potassium 4-[2-(2-thienyl)vinyl]-2-pyrimidinethiolate C₁₀H₇KN₂S₂ 258.41 2-thienylvinyl, 2-thiolate (K⁺) Enhanced π-conjugation from thienyl
4-(4-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine C₁₅H₁₇ClN₂S 292.83 4-chlorostyryl, 2-methylsulfanyl Lipophilic due to methylsulfanyl
Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate C₁₄H₁₃ClN₂O₂S 308.78 4-chlorophenyl, ethyl thioester Moderate solubility in organic solvents

Key Observations:

  • Counterion Impact : The potassium thiolate in the target compound and enhances water solubility, contrasting with the neutral methylsulfanyl group in and the ethyl ester in , which favor organic solubility.
  • Redox Activity : Thiolate groups (as in the target compound and ) are more nucleophilic than thioethers (e.g., ) or thioesters (e.g., ), making them reactive in metal coordination or alkylation reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate
Reactant of Route 2
Reactant of Route 2
Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.